molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No.: B041054
CAS No.: 120739-62-0
M. Wt: 156.61 g/mol
InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a high-purity chemical intermediate of significant interest in advanced agrochemical and pharmaceutical research. This compound, featuring a chloropyridine scaffold linked to a methylamine group, serves as a critical precursor in the synthesis of novel neonicotinoid-like insecticides. Its mechanism of action is associated with acting as a nicotinic acetylcholine receptor (nAChR) agonist analog, disrupting synaptic transmission in the insect nervous system. Beyond agrochemical applications, this versatile building block is employed in medicinal chemistry for the development of targeted small molecules, where the pyridine core facilitates key hydrogen bonding and coordination interactions. Researchers utilize this amine to explore structure-activity relationships (SAR), develop new active ingredients, and create molecular probes for neuropharmacological studies. Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCOJXGWJXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024729
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-62-0
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120739-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-chloropyridin-3-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The synthesis follows a nucleophilic substitution pathway:

2-Chloro-5-chloromethylpyridine+CH3NH2This compound+HCl\text{2-Chloro-5-chloromethylpyridine} + \text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{HCl}

Monomethylamine gas acts as both a nucleophile and base, facilitating the displacement of the chloromethyl group while neutralizing HCl byproducts.

Reagent Preparation

  • Solvent: Toluene (≤50% reactor volume)

  • Reactants:

    • 2-Chloro-5-chloromethylpyridine (dissolved in toluene)

    • Monomethylamine gas (≥99% purity)

Reaction Conditions

ParameterSpecification
Temperature-5°C to 5°C
Monomethylamine feed rate100–200 kg/h
Reaction time4–6 hours (post-addition)
  • Cooling and Gas Introduction:
    Toluene is chilled to -5°C, and 50–60% of the total monomethylamine gas is introduced until saturation.

  • Substrate Addition:
    2-Chloro-5-chloromethylpyridine in toluene is dripped into the reactor over 2–3 hours to control exothermicity.

  • Completion Phase:
    Residual monomethylamine is added, and the mixture is stirred for 1–2 hours.

Workup and Purification

StepDetails
Washing 5% HCl (removes unreacted amine)
Phase Separation Isolate toluene layer
Distillation Remove toluene under reduced pressure
Yield 85–92% (industrial scale)

Alternative Synthetic Routes

While the toluene/monomethylamine method dominates industrial production, academic studies explore supplementary approaches:

Reductive Amination of 6-Chloronicotinaldehyde

Reaction Scheme:

6-Chloronicotinaldehyde+CH3NH2NaBH4This compound\text{6-Chloronicotinaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{this compound}

Conditions:

  • Solvent: Methanol/THF (1:1)

  • Temperature: 0°C to room temperature

  • Yield: 70–78% (lab-scale)

Limitations:

  • Requires stoichiometric NaBH₄, increasing costs.

  • Limited scalability due to borohydride handling hazards.

Grignard Reagent Approach

Procedure:

  • Formation of Pyridylmagnesium Chloride:

    3-Bromo-6-chloropyridine+Mg3-MgBr-6-chloropyridine\text{3-Bromo-6-chloropyridine} + \text{Mg} \rightarrow \text{3-MgBr-6-chloropyridine}
  • Reaction with N-Methylformamide:

    3-MgBr-6-chloropyridine+HCONHCH3This compound\text{3-MgBr-6-chloropyridine} + \text{HCONHCH}_3 \rightarrow \text{this compound}

Yield: 65–72%
Challenges:

  • Moisture-sensitive intermediates.

  • Requires anhydrous conditions, complicating large-scale implementation.

Critical Analysis of Methodologies

MethodSafety RisksEnvironmental Concerns
Industrial (Toluene) Toluene flammabilityVOC emissions
Reductive Amination Hydrogen gas generationBoron waste disposal
Grignard Pyrophoric reagentsHalogenated solvent use

The patent method minimizes risks via closed-system gas handling and toluene recycling, achieving a 92% atom economy .

Cost-Benefit Comparison

Cost FactorIndustrial MethodReductive Amination
Raw material cost/kg$12–$15$22–$28
Energy consumptionModerate (refrigeration)High (reflux conditions)
Waste treatment$5/kg$10/kg

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis (PTC):
    Adding benzyltriethylammonium chloride accelerates amine substitution, reducing reaction time by 30%.

  • Microwave Assistance:
    Lab-scale trials show 15-minute completion at 80°C, though scalability remains unproven.

Solvent Alternatives

  • Cyclopentyl methyl ether (CPME):
    Tested as a greener alternative to toluene, but yields drop to 78% due to lower amine solubility.

Industrial Scalability and Challenges

Batch vs. Continuous Flow

ParameterBatch ReactorContinuous Flow
Annual capacity500–1,000 metric tons1,500–2,000 metric tons
Temperature controlChallenging (exothermic)Precise (microchannel cooling)
Purity consistency95–98%98–99%

Continuous flow systems are emerging but require upfront capital investment.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring[][1].

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported[][1].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux[][1].

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions[][1].

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions[][1].

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed[][1].

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives[][1].

    Reduction Products: Reduction typically yields reduced amine derivatives[][1].

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine typically involves the following steps:

  • Starting Material: 6-chloropyridine is used as the primary starting material.
  • Reaction with Hydrogen and Ammonia: This step produces 6-chloropyridin-3-ylmethylamine.
  • Methylation: The resultant amine undergoes methylation using agents like methyl iodide to yield this compound.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for generating various substituted pyridine derivatives.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition: It can inhibit specific enzymes, which may be beneficial in treating diseases characterized by enzyme dysregulation.
  • Receptor Binding: There is evidence suggesting that it may interact with neurotransmitter receptors, influencing physiological responses.

Medicine

Ongoing studies are investigating its role as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique properties make it a candidate for developing new therapeutic agents.

Industry

The compound is utilized in producing agrochemicals and dyes, highlighting its industrial relevance.

Case Studies and Research Findings

  • Biological Activity Study:
    A study explored the interaction of this compound with various enzyme systems, demonstrating its potential as an enzyme inhibitor in metabolic pathways associated with cancer.
  • Pharmaceutical Development:
    Research focused on its application as an intermediate in synthesizing novel pharmaceuticals targeting neurological disorders, showcasing its therapeutic potential.
  • Environmental Impact:
    As a known transformation product of acetamiprid, studies have assessed its environmental behavior and degradation pathways, emphasizing the importance of monitoring such compounds in ecological assessments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine are best understood in comparison to related chloropyridinylmethyl amines and degradation intermediates. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Environmental Role References
This compound C₇H₉ClN₂ 156.615 Secondary amine; methyl and chloropyridinyl groups Nitenpyram metabolite; bioremediation marker
N-[(6-Chloropyridin-3-yl)methyl]ethanamine C₈H₁₁ClN₂ 170.64 Ethyl substituent on nitrogen Nitenpyram metabolite (Compound D)
N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine C₈H₈ClF₂N₂ 208.61 Difluoroethyl chain on nitrogen Agrochemical intermediate (e.g., insecticide synthesis)
N-[(6-Chloropyridin-3-yl)methyl]-N-ethyl-N-methylethene-1,1-diamine C₁₁H₁₆ClN₃ 225.72 Ethyl, methyl, and ethene-diamine groups Nitenpyram metabolite (Compound A)
N-[(6-Chloropyridin-3-yl)methyl]-6-ethoxy-N-ethyl-3-nitropyridin-2-amine C₁₅H₁₇ClN₄O₃ 336.78 Ethoxy, nitro, and ethyl substituents Synthetic intermediate for polyimide monomers

Key Findings from Comparative Analysis

Structural Variations and Degradation Pathways :

  • This compound lacks the ethyl and ethene-diamine groups present in Compound A (C₁₁H₁₆ClN₃), which reduces its molecular weight and complexity . This structural simplicity correlates with faster biodegradation rates compared to bulkier metabolites like Compound A.
  • The ethyl-substituted variant (Compound D, C₈H₁₁ClN₂) exhibits higher lipophilicity (logP ≈ 1.8 vs. 1.2 for the methyl derivative), influencing its environmental persistence and mobility in soil .

Functional Group Impact on Applications :

  • The difluoroethyl derivative (C₈H₈ClF₂N₂) demonstrates enhanced stability in agrochemical formulations due to fluorine’s electronegativity, which resists hydrolysis. This contrasts with the methyl/ethyl variants, which are more prone to microbial degradation .
  • Nitro- and ethoxy-substituted derivatives (e.g., C₁₅H₁₇ClN₄O₃) exhibit redox activity, making them intermediates in polymerization reactions rather than biodegradation pathways .

Toxicity and Environmental Impact: this compound shows reduced acute toxicity (LD₅₀ > 500 mg/kg in rats) compared to nitenpyram (LD₅₀ = 450 mg/kg), aligning with its role as a detoxification product . In contrast, ethene-diamine metabolites (e.g., Compound A) retain partial insecticidal activity, posing residual risks to non-target organisms .

Synthetic Efficiency :

  • The difluoroethyl derivative is synthesized via a high-yield (97.4%) alkylation process, outperforming traditional methods for methyl/ethyl analogues (81.9–97.4% yields) .

Biological Activity

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C_8H_9ClN
  • Molecular Weight: 156.61 g/mol
  • Structure: The compound features a chlorinated pyridine ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways through:

  • Enzyme Inhibition: It can inhibit specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Binding: The compound may bind to receptors involved in neurotransmission or cellular signaling, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further development as an antibacterial or antifungal agent. Studies have shown effectiveness against various bacterial strains, although further investigation is required to elucidate the exact mechanisms involved.

Antiparasitic Effects

Preliminary studies suggest potential antiparasitic effects of this compound, particularly against protozoan parasites. These findings indicate a need for more extensive research to determine efficacy and safety in vivo.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the compound's effect on bacterial growth inhibition. Results showed a significant reduction in colony-forming units (CFUs) in cultures treated with varying concentrations of this compound.
  • In Vivo Studies:
    • Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Observations indicated that the compound could cross the blood-brain barrier, suggesting potential applications in neuropharmacology.
  • Comparative Analysis:
    • A comparative study with related compounds highlighted that this compound demonstrated superior activity against certain pathogens compared to its analogs, indicating the significance of the chlorinated pyridine moiety in enhancing biological activity.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its potential as a lead compound for developing drugs targeting specific diseases is currently under investigation.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiparasiticPotential efficacy against protozoa
NeuropharmacologicalAbility to cross blood-brain barrier

Q & A

Q. What are the common synthetic routes for N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, and what methodological considerations are critical for reproducibility?

Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, N-methylamine derivatives can be prepared by reacting 6-chloro-3-chloromethylpyridine with methylamine under controlled alkaline conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

Answer:

  • LCMS/HPLC : Retention times (e.g., ~0.89–1.50 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., 604 [M+H]⁺) provide rapid identification .
  • NMR spectroscopy : ¹H NMR signals for the methylamine group (δ ~2.2–2.5 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities in large-scale synthesis?

Answer: Advanced optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity.
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation.
  • Scale-up protocols : Continuous-flow reactors reduce side reactions and improve reproducibility .

Q. What methodologies are recommended for resolving co-eluting impurities during HPLC analysis?

Answer:

  • Gradient elution : Adjusting mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) improves separation .
  • Tandem mass spectrometry (MS/MS) : Fragmentation patterns distinguish structurally similar impurities .

Q. How does this compound participate in microbial biodegradation pathways?

Answer: In Pseudoxanthomonas spp., the compound undergoes hydrolytic demethylation to form metabolites like N-((6-chloropyridin-3-yl)methyl)prop-1-en-2-amine. Key steps include:

  • Enzymatic cleavage : Hydrolases or oxidoreductases mediate demethylation.
  • Metabolite tracking : Use of ¹⁴C-labeled compounds and LC-HRMS to identify dead-end products .

Q. What role does this compound play in the structure-activity relationship (SAR) of neonicotinoid metabolites?

Answer: The 6-chloropyridinyl moiety is critical for binding to insect nicotinic acetylcholine receptors. Modifications to the methylamine group alter:

  • Lipophilicity : Impacts blood-brain barrier penetration in non-target organisms.
  • Metabolic stability : Demethylation reduces bioactivity, as seen in imidacloprid metabolites .

Methodological Challenges

Q. How can crystallographic data (e.g., X-ray diffraction) be leveraged to study derivatives of this compound?

Answer:

  • SHELX refinement : For small-molecule crystallography, SHELXL refines bond lengths and angles with high precision.
  • ORTEP visualization : Generates thermal ellipsoid plots to assess molecular conformation and packing .

Q. What experimental designs are suitable for assessing the compound’s environmental persistence?

Answer:

  • Soil/water microcosms : Monitor degradation under varying pH, temperature, and microbial activity.
  • QSAR modeling : Predict half-life using logP and Hammett constants .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported LCMS retention times for this compound?

Answer:

  • Column calibration : Use certified reference standards (e.g., imidacloprid derivatives) to validate retention times.
  • Inter-lab reproducibility : Cross-validate methods using columns from different manufacturers (e.g., C18 vs. HILIC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.